molecular formula C26H23Cl3N4O B455305 (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

Cat. No.: B455305
M. Wt: 513.8g/mol
InChI Key: SOUHQUVNGYFOKF-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE” is a complex organic molecule that features multiple functional groups, including pyrazole, chlorophenyl, and indazole moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole ring, chlorination, and the construction of the indazole framework. Typical reaction conditions might include:

    Formation of Pyrazole Ring: This could involve the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chlorination: Introduction of chlorine atoms might be achieved using reagents like thionyl chloride or N-chlorosuccinimide.

    Indazole Formation: This could involve cyclization reactions, possibly using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole or indazole rings.

    Reduction: Reduction could target the carbonyl group, converting it to an alcohol.

    Substitution: Halogen atoms (chlorine) could be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions but could include various derivatives with modified functional groups, potentially altering the compound’s biological activity or chemical properties.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often studied for their reactivity and potential as intermediates in the synthesis of more complex molecules.

Biology

Biologically, these compounds might be investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, or antimicrobial agents.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, anticancer, or antiviral agent.

Industry

Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, proteases, or other enzymes, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE: This compound itself.

    Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.

    Indazole Derivatives: Compounds with the indazole framework but different functional groups.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and the potential synergistic effects of these groups on its biological activity and chemical properties.

Properties

Molecular Formula

C26H23Cl3N4O

Molecular Weight

513.8g/mol

IUPAC Name

(4-chloro-1-ethylpyrazol-3-yl)-[(7E)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone

InChI

InChI=1S/C26H23Cl3N4O/c1-2-32-15-22(29)24(30-32)26(34)33-25(17-8-12-20(28)13-9-17)21-5-3-4-18(23(21)31-33)14-16-6-10-19(27)11-7-16/h6-15,21,25H,2-5H2,1H3/b18-14+

InChI Key

SOUHQUVNGYFOKF-NBVRZTHBSA-N

SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)Cl)C3=N2)C5=CC=C(C=C5)Cl)Cl

Isomeric SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCC/C(=C\C4=CC=C(C=C4)Cl)/C3=N2)C5=CC=C(C=C5)Cl)Cl

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)Cl)C3=N2)C5=CC=C(C=C5)Cl)Cl

Origin of Product

United States

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